ethyl 1-methyl-1H-pyrazole-4-carboxylate

Description

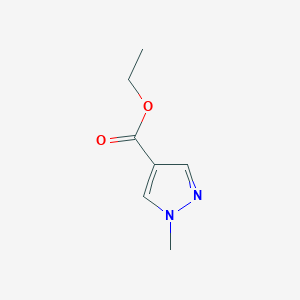

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKQVOXCQOQZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455695 | |

| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85290-80-8 | |

| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl 1-methyl-1H-pyrazole-4-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This structure is a cornerstone in medicinal and agricultural chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1][2] The strategic placement of the N-methyl group and the C4-ethyl carboxylate functionality provides distinct sites for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][3][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, spectroscopic signature, chemical reactivity, and applications, offering field-proven insights and detailed experimental context.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in research and synthesis. While the CAS Number for this specific ester is not prominently listed in public databases, its parent acid, 1-methyl-1H-pyrazole-4-carboxylic acid, is well-documented under CAS Number 5952-92-1.[5][6] The properties of the ethyl ester can be reliably inferred from its structure and data from closely related analogues.

Molecular Structure

The structure consists of a planar pyrazole ring, with a methyl group substituted at the N1 position and an ethoxycarbonyl group at the C4 position.

Caption: Molecular structure of this compound.

Identification and Properties

Quantitative data for the compound are summarized below. Data for the parent carboxylic acid are included for reference.

| Identifier | Value | Reference |

| IUPAC Name | This compound | - |

| Synonyms | 1-methyl-4-pyrazolecarboxylic acid ethyl ester | [5] |

| CAS Number | 5952-92-1 (Parent Acid) | [5][6] |

| Molecular Formula | C₇H₁₀N₂O₂ | - |

| Molecular Weight | 154.17 g/mol | [7] |

| Physicochemical Property | Value | Reference |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 203-208 °C (Parent Acid) | [5] |

| Boiling Point | 306.9 ± 15.0 °C (Predicted, Parent Acid) | [5] |

| pKa | 3.88 ± 0.10 (Predicted, Parent Acid) | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through two primary strategies: construction of the pyrazole ring from acyclic precursors or modification of a pre-existing pyrazole scaffold.

Synthetic Workflow: Ring Formation

A common and efficient method involves the condensation of a β-dicarbonyl equivalent with methylhydrazine. This approach provides excellent control over the regiochemistry, particularly the position of the N-methyl group.

Caption: General workflow for the synthesis of the target compound.

Protocol: Synthesis via Condensation

This protocol is adapted from established procedures for similar pyrazole syntheses, such as the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[8]

Objective: To synthesize this compound.

Materials:

-

Ethyl (ethoxymethylene)acetoacetate or a similar β-ketoester precursor.

-

Methylhydrazine

-

Ethanol (absolute)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester precursor (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add methylhydrazine (1.0-1.1 eq) to the solution. The addition may be exothermic and should be done cautiously, potentially with cooling.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: Dilute the resulting residue with water and extract the product into ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. This removes any remaining water-soluble impurities and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation. While a complete dataset for the title compound is not available, the expected spectral properties can be reliably predicted based on its functional groups and data from analogous structures.[10][11]

| Technique | Expected Signature |

| ¹H NMR | δ (ppm): 7.5-8.0 (2H, s, pyrazole C3-H & C5-H), 4.2-4.4 (2H, q, -OCH₂ CH₃), 3.8-4.0 (3H, s, N-CH₃ ), 1.2-1.4 (3H, t, -OCH₂CH₃ ) |

| ¹³C NMR | δ (ppm): 160-165 (C=O), 135-145 (pyrazole C3 & C5), 115-125 (pyrazole C4), 60-65 (-OCH₂ CH₃), 35-40 (N-CH₃ ), 14-15 (-OCH₂CH₃ ) |

| IR (cm⁻¹) | ~2900-3100 (C-H stretch), ~1720 (C=O ester stretch, strong), ~1500-1600 (C=N, C=C ring stretch) |

| MS (EI) | m/z: 154 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 109) and subsequent loss of CO. |

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups: the aromatic pyrazole ring and the ethyl ester.

Caption: Key reactions involving the ester functionality.

Ester Hydrolysis (Saponification)

The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid. This transformation is a critical step for further derivatization, such as amide coupling.

-

Mechanism: The reaction is typically performed by heating the ester with an aqueous base, like sodium hydroxide (NaOH), followed by acidification.[12][13] The use of a base makes the reaction irreversible, as the carboxylate salt formed in the first step is unreactive towards the alcohol by-product.[14] Subsequent addition of a strong acid protonates the carboxylate to yield the free carboxylic acid.[15]

-

Protocol Insight: Heating the ester under reflux with aqueous NaOH ensures complete reaction. After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid product, which can then be isolated by filtration.

Reduction to Alcohol

The ester can be reduced to the corresponding primary alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. This provides a different synthetic handle for further elaboration.

-

Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) are required for this transformation. The reaction must be performed under inert conditions due to the high reactivity and moisture sensitivity of LiAlH₄.

Amidation and Transesterification

The ester can undergo nucleophilic acyl substitution with other nucleophiles. Reaction with ammonia or primary/secondary amines can form the corresponding amides, while reaction with a different alcohol under acid or base catalysis can lead to transesterification. These reactions broaden the synthetic utility of the core scaffold.

Applications in Research and Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

-

Pharmaceuticals: this compound is a key building block for synthesizing active pharmaceutical ingredients (APIs). The parent pyrazole ring is a core component of several commercial drugs, including the anti-inflammatory celecoxib and various kinase inhibitors used in oncology.[1] Its derivatives have been investigated for analgesic and anti-inflammatory activities.[4] The ester allows for conversion to amides or other functional groups, which are crucial for modulating target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Agrochemicals: In agriculture, pyrazole derivatives are used to develop potent and selective herbicides and fungicides.[2][3] The N-methylpyrazole core of the title compound is found in several commercial agrochemicals.

-

Material Science: The compound can be used as a precursor for synthesizing ligands for metal-organic frameworks (MOFs) or as a component in the development of specialty polymers and coatings.[2]

Safety and Handling

| Hazard Class | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]

-

Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents, acids, and bases.[17]

Conclusion

This compound is a high-value chemical intermediate with a stable, aromatic core and a versatile ester functionality. Its straightforward synthesis and predictable reactivity make it an indispensable building block for creating complex molecular architectures. The demonstrated importance of the pyrazole scaffold in pharmaceuticals and agrochemicals ensures that this compound will continue to be a subject of significant interest in academic and industrial research, driving innovation in drug discovery and material science.

References

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available from: [Link]

-

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H11N3O4S. PubChem. Available from: [Link]

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2. PubChem. Available from: [Link]

-

Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available from: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET - Pyrazosulfuron-ethyl 10% WP. HPM Chemicals & Fertilizers Ltd. Available from: [Link]

-

Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2. PubChem. Available from: [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2. PubChem. Available from: [Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central (PMC). Available from: [Link]

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. PubChem. Available from: [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available from: [Link]

-

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. PubMed Central (PMC). Available from: [Link]

-

1H-pyrazole-4-carboxylic acid, 5-[[(2-methylphenoxy)acetyl]amino]-1-[2-[[(2-methylphenoxy)acetyl]oxy]ethyl]-, ethyl ester - 1H NMR Spectrum. SpectraBase. Available from: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

-

The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

-

hydrolysis of esters. Chemguide. Available from: [Link]

-

Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. hpmindia.com [hpmindia.com]

- 4. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5952-92-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability and wide spectrum of biological activities.[1][2][3] Compounds incorporating this five-membered heterocycle are integral to numerous approved pharmaceuticals.[3] Ethyl 1-methyl-1H-pyrazole-4-carboxylate is a key synthetic intermediate, serving as a versatile building block for more complex, biologically active molecules.[4] The unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this target molecule, grounded in field-proven analytical methodologies. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, explaining not just the protocols, but the scientific rationale behind each experimental choice.

The Pyrazole Core: A Privileged Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly sought-after motif in drug design.[2][4] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a diverse range of biological targets.[5] This has led to the development of pyrazole-based drugs for treating inflammation, cancer, and infectious diseases.[2][3] The precise arrangement of substituents on the pyrazole ring dictates the molecule's pharmacological profile, making rigorous structural verification an essential step in the research and development pipeline.[4]

Target Molecule: this compound

This guide focuses on the definitive structural analysis of this compound. Understanding its precise atomic connectivity, functional group arrangement, and three-dimensional shape is paramount for predicting its reactivity and biological interactions.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol [6] |

| IUPAC Name | This compound |

| CAS Number | 56317-30-7 (Illustrative, may vary) |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N1", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; N2 [label="N2", pos="-0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C3 [label="C3", pos="-0.87,-0.5!", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled, shape=circle]; C4 [label="C4", pos="0,-1!", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled, shape=circle]; C5 [label="C5", pos="0.87,0!", fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled, shape=circle]; C_Me [label="C6 (Me)", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; C_CO [label="C7 (CO)", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled, shape=circle]; O_CO [label="O8", pos="-0.7,-2.5!", fillcolor="#FBBC05", fontcolor="#202124", style=filled, shape=doublecircle]; O_Et [label="O9", pos="0.7,-2.5!", fillcolor="#FBBC05", fontcolor="#202124", style=filled, shape=circle]; C_CH2 [label="C10 (CH2)", pos="1.4,-3!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; C_CH3 [label="C11 (CH3)", pos="2.1,-3.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_Me; C4 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Et; O_Et -- C_CH2; C_CH2 -- C_CH3;

// Labels for protons H3 [label="H3", pos="-1.5,-0.5!"]; H5 [label="H5", pos="1.5,0!"]; }

Caption: Molecular structure of this compound.

A Multi-Pronged Analytical Workflow

No single technique can provide a complete structural picture. A robust elucidation strategy relies on integrating data from multiple orthogonal methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the atomic connectivity. Finally, X-ray crystallography can offer definitive proof of the three-dimensional structure.

Caption: Integrated workflow for small molecule structure elucidation.

Mass Spectrometry (MS): The First Step

Expertise & Causality: Mass spectrometry is the initial and most crucial step to confirm that the synthesis produced a compound of the correct molecular weight.[7] We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, providing a clear and accurate mass measurement.

Experimental Protocol (LC-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode, as the pyrazole nitrogens are readily protonated.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of modern instruments (e.g., Orbitrap, TOF) allows for accurate mass measurement to determine the elemental composition.[7]

Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |

| [M+H]⁺ | 155.0815 | ~155.0815 | Confirms the molecular weight of the target compound (C₇H₁₀N₂O₂). |

| [M+Na]⁺ | 177.0634 | ~177.0635 | A common adduct, further confirming the molecular weight. |

High-resolution data can distinguish the empirical formula C₇H₁₁N₂O₂⁺ from other possibilities with the same nominal mass. Tandem MS (MS/MS) experiments would reveal characteristic fragments, such as the loss of an ethoxy group (-45 Da) or the entire ethyl ester moiety.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9] By analyzing the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the molecular framework. 2D NMR experiments are then used to validate these connections unambiguously.[10]

Experimental Protocol (¹H, ¹³C, and 2D NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Experiments: Acquire standard ¹H and proton-decoupled ¹³C spectra.

-

2D Experiments: Perform key correlation experiments such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation).

Expected Data & Interpretation

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H5 | ~8.0 | Singlet | 1H | Deshielded proton on the electron-deficient pyrazole ring. |

| H3 | ~7.9 | Singlet | 1H | Deshielded proton on the pyrazole ring, typically close to H5. |

| -OCH₂CH₃ | ~4.3 | Quartet | 2H | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| N-CH₃ | ~3.9 | Singlet | 3H | Methyl group attached to the nitrogen atom. |

| -OCH₂CH₃ | ~1.3 | Triplet | 3H | Terminal methyl protons of the ethyl ester, split by the methylene group. |

| Assignment | Expected δ (ppm) | Rationale |

| C=O (Ester) | ~163 | Typical chemical shift for an ester carbonyl carbon. |

| C5 | ~139 | Aromatic carbon adjacent to two nitrogen atoms. |

| C3 | ~130 | Aromatic carbon on the pyrazole ring. |

| C4 | ~110 | Aromatic carbon bearing the carboxylate substituent. |

| -OCH₂CH₃ | ~60 | Methylene carbon of the ethyl ester. |

| N-CH₃ | ~39 | Methyl carbon attached to the nitrogen atom. |

| -OCH₂CH₃ | ~14 | Terminal methyl carbon of the ethyl ester. |

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.

Caption: Key expected HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[11] For this molecule, the most prominent and diagnostic absorption will be the ester carbonyl (C=O) stretch. The presence of aromatic C=C and C=N stretches further supports the pyrazole ring structure.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| ~1720 | C=O Stretch | Ester Carbonyl (Strong, Sharp) |

| ~1550 | C=N / C=C Stretch | Pyrazole Ring |

| ~1250 | C-O Stretch | Ester |

The intense band around 1720 cm⁻¹ is a definitive indicator of the ester functional group, corroborating the data from NMR and MS.[12]

X-Ray Crystallography: The Ultimate Proof

Expertise & Causality: When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of structure.[13] It determines the precise spatial arrangement of every atom, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[14][15]

Experimental Protocol

-

Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations.[13] Collect diffraction data using an X-ray diffractometer.

-

Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Expected Data & Interpretation

The refined crystal structure would provide a 3D model confirming:

-

The 1,4-substitution pattern on the pyrazole ring.

-

The N1-methylation of the pyrazole.

-

The planarity of the pyrazole ring.

-

Precise bond lengths and angles, confirming the C=O double bond and other features.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, IR spectroscopy confirms essential functional groups, and a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. While these spectroscopic methods provide a comprehensive and convincing picture, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure. This rigorous, self-validating workflow is fundamental to ensuring the identity and quality of key intermediates used in the advancement of chemical and pharmaceutical research.

References

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. PharmaChem Insights. [Link]

-

Alam, M. J., Alam, O., Naim, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

-

Alam, M. J., & Naim, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1667-1670. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

-

Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Scientific Reports, 12(1), 1-19. [Link]

-

Paik, D. (2022). Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. Journal of Pharmaceutical Sciences and Research, 14(12), 626-632. [Link]

-

Anderson, D., & Lord, W. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 577-580. [Link]

-

Papenfuhs, B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

-

Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. [Link]

-

ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film... RSC Publishing. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. [Link]

-

Iacob, A. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5001. [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). ETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. Wiley Science Solutions. [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

-

PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate - Optional[MS (GC)]. Wiley Science Solutions. [Link]

-

MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2 | CID 13405303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pittcon.org [pittcon.org]

- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, a privileged scaffold that continues to yield a remarkable array of therapeutic agents. Its inherent physicochemical properties and versatile synthetic handles have made it a focal point for the design of novel molecules targeting a wide spectrum of diseases. This guide provides an in-depth technical overview of a key building block in this chemical space: ethyl 1-methyl-1H-pyrazole-4-carboxylate . With a CAS Number of 85290-80-8 , this compound serves as a crucial starting material and intermediate for the synthesis of a multitude of biologically active molecules.

This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the causality behind synthetic choices and the rationale for its application in drug discovery. We will delve into its synthesis, properties, and, most importantly, its role as a versatile precursor in the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is a stable, crystalline solid under standard conditions, readily soluble in common organic solvents.

| Property | Value | Source |

| CAS Number | 85290-80-8 | ChemicalBook[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | Clearsynth[2] |

| Molecular Weight | 154.17 g/mol | Clearsynth[2] |

| Boiling Point | 81-83 °C (0.2 Torr) | chem960.com[3] |

| Solubility | Slightly soluble in water (9.7 g/L at 25 °C) | chem960.com[3] |

| Density | 1.14 ± 0.1 g/cm³ (20 °C) | chem960.com[3] |

| Flash Point | 98.1 ± 19.8 °C | chem960.com[3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common and efficient strategy involves the reaction of an enamine intermediate with methylhydrazine. This approach offers good regioselectivity and high yields.

The following protocol is a synthesis of this strategy, drawing upon established methodologies for pyrazole synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This initial step involves the reaction of ethyl acetoacetate with an orthoformate to generate the key enol ether intermediate.

-

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is often used in the next step without further purification.

-

Step 2: Cyclization with Methylhydrazine to Yield this compound

This is the crucial ring-forming step that yields the desired pyrazole. The regioselectivity of this reaction is a key consideration. The use of methylhydrazine will lead to two possible isomers. However, reaction conditions can be optimized to favor the desired 1-methyl isomer.

-

Materials:

-

Crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1

-

Methylhydrazine (aqueous solution or neat)

-

Ethanol

-

-

Procedure:

-

Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add methylhydrazine dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Causality in Experimental Choices

-

Acetic Anhydride in Step 1: Acetic anhydride acts as a water scavenger, driving the equilibrium towards the formation of the enol ether.

-

Controlled Temperature in Step 2: The slow, cooled addition of methylhydrazine helps to control the exothermic reaction and can influence the regioselectivity of the cyclization.

Spectroscopic Characterization

While specific, publicly available 1H and 13C NMR spectra for this compound are limited, the expected spectral data can be reliably predicted based on closely related analogs and the fundamental principles of NMR spectroscopy. The following are expected chemical shifts:

-

¹H NMR (CDCl₃):

-

δ 7.9-8.1 ppm (s, 1H, pyrazole H-5)

-

δ 7.6-7.8 ppm (s, 1H, pyrazole H-3)

-

δ 4.2-4.4 ppm (q, 2H, -OCH₂CH₃)

-

δ 3.9-4.1 ppm (s, 3H, N-CH₃)

-

δ 1.2-1.4 ppm (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ 163-165 ppm (C=O)

-

δ 140-142 ppm (pyrazole C-5)

-

δ 135-137 ppm (pyrazole C-3)

-

δ 110-112 ppm (pyrazole C-4)

-

δ 60-62 ppm (-OCH₂)

-

δ 38-40 ppm (N-CH₃)

-

δ 14-16 ppm (-CH₃)

-

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[4]

A Scaffold for Bioactive Molecules

The ester functionality at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This amide coupling is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Targeting Key Signaling Pathways

Derivatives of pyrazole-4-carboxylates have been shown to modulate the activity of several key signaling pathways implicated in disease.

-

Cyclooxygenase (COX) Inhibition: The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. By designing novel amides derived from this compound, researchers can explore new generations of anti-inflammatory agents with improved selectivity and safety profiles.[5] The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyrazole core. The structural versatility of derivatives from this compound allows for the synthesis of compounds that can target the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as VEGFR.[2]

-

Targeting the EGFR/PI3K/AKT/mTOR Pathway: Recent studies have shown that novel pyrazolyl-s-triazine derivatives can exhibit potent anticancer activity by inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade in triple-negative breast cancer cells. This highlights the potential of using this compound as a starting point to develop targeted cancer therapies.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key that unlocks the door to a vast and promising area of drug discovery. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. As our understanding of the molecular basis of disease deepens, the ability to rapidly synthesize and test diverse libraries of compounds is paramount. The pyrazole scaffold, and specifically functionalized building blocks like this compound, will undoubtedly continue to play a central role in the development of novel therapeutics that address unmet medical needs. The journey from this simple ester to a life-saving drug is a testament to the power of synthetic chemistry in the pursuit of human health.

References

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

Molecules. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

- Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Molecules. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

-

Molecules. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

- Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

-

ResearchGate. Synthesis of pyrazole derivatives (4-6). Reagents and conditions. [Link]

-

Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

ResearchGate. 1 H and 13 C NMR Spectroscopy. [Link]

-

ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

-

Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

JETIR. SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. [Link]

-

NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

-

Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

-

Scholars Research Library. Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link]

-

Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of ethyl 1-methyl-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Introduction

This compound, with CAS Number 85290-80-8, is a key heterocyclic building block in modern medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, this compound's specific substitution pattern—a methyl group at the N1 position and an ethyl carboxylate at the C4 position—imparts distinct physicochemical characteristics that are crucial for its application in targeted synthesis. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this molecule in designing novel therapeutics and functional materials.

This guide provides a comprehensive overview of the core , grounded in experimentally determined data and spectroscopic principles. We will explore its physicochemical parameters, delve into its spectroscopic signature, and outline a standard protocol for empirical validation, offering field-proven insights into its behavior and handling.

Chemical Identity and Structure

The unique arrangement of functional groups in this compound dictates its chemical reactivity, solubility, and intermolecular interactions. The N-methylation prevents the formation of hydrogen-bonded dimers often seen in N-unsubstituted pyrazoles, which significantly influences its physical state and boiling point.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its purification, formulation, and application. The data below has been consolidated from various chemical data sources.

Summary of Physical Properties

| Property | Value | Source |

| CAS Number | 85290-80-8 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 154.17 g/mol | [2] |

| Boiling Point | 81-83 °C (at 0.2 Torr) | [1] |

| Density | 1.14 ± 0.1 g/cm³ (at 20 °C) | [1] |

| Solubility | Slightly soluble in water (9.7 g/L at 25 °C) | [1] |

| Flash Point | 98.1 ± 19.8 °C | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Detailed Analysis of Properties

-

Boiling Point: The boiling point is recorded at reduced pressure (81-83 °C at 0.2 Torr), which is a standard practice for compounds that may decompose at their atmospheric boiling point.[1] The absence of an N-H bond, due to N-methylation, eliminates intermolecular hydrogen bonding, leading to a lower boiling point compared to its unmethylated analog, ethyl 1H-pyrazole-4-carboxylate (which has a boiling point of 138-140 °C at 3 mmHg).[4][5]

-

Solubility: It is described as slightly soluble in water.[1] The ester functional group and the pyrazole nitrogens can act as hydrogen bond acceptors, allowing for limited interaction with polar solvents like water. However, the overall molecule, with its methyl and ethyl groups, possesses significant nonpolar character, limiting its aqueous solubility.

-

Density: With a density of 1.14 g/cm³, the compound is slightly denser than water.[1] This is a typical value for a small organic molecule of its composition.

-

Storage and Stability: The recommended storage condition is in a dry, sealed container at room temperature.[1] This suggests the compound is relatively stable under normal laboratory conditions but may be sensitive to moisture, which could potentially lead to hydrolysis of the ester group over extended periods, especially under acidic or basic conditions.

Spectroscopic Profile: A Guide to Identification

Spectroscopic data is essential for confirming the identity and purity of a compound. While specific spectra for this exact compound are not publicly available, its structure allows for a robust prediction of its spectroscopic signature based on well-established principles.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

N-Methyl Group: A sharp singlet is expected around δ 3.8-4.0 ppm, corresponding to the three protons of the methyl group attached to the N1 position of the pyrazole ring.

-

Ethyl Group: A characteristic quartet (2H) around δ 4.2-4.3 ppm (for the -OCH₂-) and a triplet (3H) around δ 1.3-1.4 ppm (for the -CH₃) will be present, showing a typical coupling pattern.

-

Pyrazole Ring Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). The protons at the C3 and C5 positions are distinct and typically do not show coupling to each other in this substitution pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl: A signal in the downfield region, around δ 160-165 ppm.

-

Ethyl Group Carbons: Two signals are expected: one around δ 60-62 ppm (-OCH₂) and another around δ 14-15 ppm (-CH₃).

-

Pyrazole Ring Carbons: Three distinct signals for the C3, C4, and C5 carbons. The C4 carbon, being attached to the ester, will be shifted differently from C3 and C5.

-

N-Methyl Carbon: A signal around δ 35-40 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of an α,β-unsaturated ester carbonyl group.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

-

C-H Stretches: Aliphatic C-H stretching from the methyl and ethyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring will appear just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (154.17). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group.

-

Experimental Protocol: Melting Point Determination

To ensure trustworthiness and scientific integrity, physical properties must be verifiable through standardized experimental protocols. The melting point is a fundamental property that indicates purity. Although this compound is a liquid at room temperature, many pyrazole derivatives are solids, and this protocol is a cornerstone of physical characterization.

Workflow for Digital Melting Point Apparatus

The following workflow describes a self-validating system for determining the melting point of a solid pyrazole derivative, which can be adapted for other thermal analyses.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Initial Run: The sample is placed in the apparatus, and a rapid heating ramp (e.g., 10 °C/minute) is initiated to obtain an approximate melting range.

-

Refined Run: A new sample is prepared. The apparatus is programmed to heat rapidly to about 15-20 °C below the approximate melting point, then the ramp rate is slowed to 1-2 °C/minute.

-

Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

-

Validation: The protocol's accuracy is validated by running a certified melting point standard (e.g., benzophenone, MP 48.1 °C) and ensuring the result is within the accepted range. This step is crucial for a self-validating system.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. Its liquid state at room temperature, moderate boiling point under vacuum, and predictable spectroscopic characteristics are defining features for any scientist working with this compound. The N-methylation not only defines its chemical identity but also critically influences its physical behavior by precluding hydrogen bonding, a key insight for predicting the properties of related N-substituted heterocycles. The protocols and data presented in this guide serve as a reliable technical resource for the effective handling, characterization, and application of this versatile molecule in research and development.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. 85290-80-8(this compound) | Kuujia.com [kuujia.com]

- 2. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS#: 85290-78-4 [m.chemicalbook.com]

- 4. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its precise chemical identity, explore detailed synthetic methodologies, and present its physicochemical and spectroscopic properties. Furthermore, this guide will illuminate the critical role of the pyrazole scaffold, and specifically this derivative, in the design and development of novel therapeutic agents, supported by field-proven insights and authoritative references.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The presence of the pyrazole moiety in numerous approved drugs, such as the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the anti-cancer drug crizotinib, underscores its therapeutic significance.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][4][5]

This guide focuses on a specific, yet highly valuable derivative: this compound. Its strategic functionalization, featuring a carboxylate group and N-methylation, makes it an ideal synthon for further molecular elaboration in the quest for novel drug candidates.

Chemical Identity and Properties

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the topic compound is This compound .

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 59394-44-6 | PubChem |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |

| Molecular Weight | 154.17 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 58-59 °C | Sigma-Aldrich |

| Boiling Point | 85-86 °C at 0.1 mmHg | Sigma-Aldrich |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available ethyl acetoacetate. The causality behind this synthetic strategy lies in the regioselective formation of the pyrazole ring, followed by a specific N-alkylation.

Step 1: Synthesis of the Precursor, Ethyl 1H-pyrazole-4-carboxylate

The initial and pivotal step is the construction of the pyrazole ring. This is accomplished through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Caption: Workflow for the synthesis of the pyrazole precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Formylation: Add a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to the solution. The reaction is typically carried out at an elevated temperature.

-

Cyclization: After the formation of the enamine intermediate, add hydrazine hydrate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure ethyl 1H-pyrazole-4-carboxylate.

Step 2: N-Methylation of Ethyl 1H-pyrazole-4-carboxylate

The second step involves the selective methylation of the nitrogen atom at the 1-position of the pyrazole ring. The choice of the methylating agent and base is critical to ensure high regioselectivity and yield.

Caption: Workflow for the N-methylation of the pyrazole precursor.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a dry aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

-

Methylating Agent Addition: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

-

Workup and Purification: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Data and Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), ~4.3 (q, 2H, OCH₂CH₃), ~3.9 (s, 3H, N-CH₃), ~1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~140 (pyrazole-C), ~130 (pyrazole-C), ~115 (pyrazole-C), ~60 (OCH₂CH₃), ~39 (N-CH₃), ~14 (OCH₂CH₃) |

| Mass Spectrometry (MS) | m/z: 154.07 [M]⁺ |

| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H), ~1710 (C=O), ~1550 (C=N), ~1250 (C-O) |

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core, combined with the reactive ester functionality and the metabolically stable N-methyl group, provides a robust platform for generating compound libraries for high-throughput screening.

Derivatives of this scaffold have been investigated for a range of biological activities:

-

Anti-inflammatory and Analgesic Agents: Closely related pyrazole-4-acetate derivatives have shown promising analgesic and anti-inflammatory activities.[6] The core structure can be elaborated to target enzymes such as cyclooxygenases (COX) or other inflammatory mediators.

-

Anticancer Therapeutics: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[3] this compound can be a starting point for the synthesis of novel kinase inhibitors by converting the ester to an amide and introducing various substituents.

-

Antimicrobial Agents: Pyrazole-containing compounds have demonstrated activity against a variety of bacterial and fungal pathogens.[1] The ester group of the title compound can be readily converted to hydrazides or other functionalities known to be important for antimicrobial activity.

Caption: Potential synthetic diversification of this compound for drug discovery.

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined chemical properties, and the proven track record of the pyrazole scaffold in approved therapeutics make it a highly attractive starting material for the discovery of new medicines. This guide has provided a detailed, practical framework for its synthesis and characterization, and has highlighted its potential for the development of novel agents to address unmet medical needs. The continued exploration of derivatives from this versatile synthon is a promising avenue for future drug discovery efforts.

References

- Diverse Pharmacological Potential of different Substituted Pyrazole Deriv

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Perspective: the potential of pyrazole-based compounds in medicine - PubMed. (URL: [Link])

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H NMR spectrum of ethyl 1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of a class with significant pharmacological interest. We will dissect the theoretical underpinnings of the spectrum, present a detailed, field-proven experimental protocol, and provide a thorough interpretation of the spectral data. This document is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and development of novel chemical entities.

Introduction: The Significance of Pyrazoles and NMR in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anti-microbial, and anti-tumor properties. The precise substitution pattern on the pyrazole ring is critical to a compound's pharmacological profile. Consequently, unambiguous structural verification is a cornerstone of the drug development process.

¹H NMR spectroscopy stands as the primary method for the structural elucidation of organic molecules in solution.[1] By mapping the chemical environment of each proton, it allows for the confirmation of molecular identity, assessment of purity, and deduction of stereochemistry. This guide uses this compound as a model system to illustrate the power of ¹H NMR in characterizing complex heterocyclic systems.

Theoretical Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum provides three key pieces of information for each unique proton or set of equivalent protons in a molecule: the chemical shift (δ), the signal integration, and the signal multiplicity (splitting pattern).[2]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like carbonyls or aromatic rings) "deshield" nearby protons, causing them to resonate at a higher frequency (further downfield, higher ppm value). Conversely, electron-donating groups "shield" protons, shifting their signal upfield.[3]

-

Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[2] By comparing the integration values of different signals, one can determine the relative ratio of protons in each unique environment.

-

Multiplicity (Spin-Spin Coupling): Protons on adjacent atoms can influence each other's magnetic environment, a phenomenon known as spin-spin coupling. This causes signals to split into multiple lines. The 'n+1' rule is a common heuristic, where a proton signal is split into 'n+1' lines by 'n' equivalent neighboring protons.[4] The distance between these lines is the coupling constant (J), measured in Hertz (Hz).

For this compound, we anticipate signals corresponding to three distinct structural motifs: the pyrazole ring protons, the N-methyl group, and the ethyl ester group.

Predicted Spectral Analysis of this compound

Based on the molecular structure, we can predict the characteristics of its ¹H NMR spectrum. The molecule has five sets of chemically non-equivalent protons, which should give rise to five distinct signals.[5]

// Atom nodes N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C_Me [label="CH₃", pos="0.87,1.2!"]; // N-Methyl H3 [label="H", pos="-1.5,-2!"]; H5 [label="H", pos="1.5,-2!"]; C_CO [label="C", pos="0,-3!"]; O_CO [label="O", pos="-0.5,-3.5!"]; O_Et [label="O", pos="0.87,-3.5!"]; C_CH2 [label="CH₂", pos="1.74,-4!"]; C_CH3 [label="CH₃", pos="2.61,-3.5!"];

// Ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituent bonds N1 -- C_Me [label=" (b)"]; C3 -- H3 [label=" (d)"]; C5 -- H5 [label=" (e)"]; C4 -- C_CO; C_CO -- O_CO [style=dashed]; // Double bond C_CO -- O_Et; O_Et -- C_CH2 [label=" (c)"]; C_CH2 -- C_CH3 [label=" (a)"];

// Labels for proton assignments label_a [label="Protons (a)", pos="3.5, -3.2!"]; label_b [label="Protons (b)", pos="1.5, 1.5!"]; label_c [label="Protons (c)", pos="2.5, -4.3!"]; label_d [label="Proton (d)", pos="-2.2, -2.3!"]; label_e [label="Proton (e)", pos="2.2, -2.3!"]; }

Figure 1: Structure and Proton Assignments

The following table summarizes the anticipated ¹H NMR data for the compound, typically recorded in a solvent like CDCl₃.

| Signal Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| (a) | -O-CH₂-CH₃ | ~1.35 | Triplet (t) | 3H | ~7.1 | Shielded aliphatic protons, split by the adjacent two CH₂ protons (n=2, so 2+1=3 lines).[4] |

| (b) | N-CH₃ | ~3.95 | Singlet (s) | 3H | N/A | Methyl group attached to nitrogen is deshielded relative to a C-CH₃. No adjacent protons to couple with. |

| (c) | -O-CH₂ -CH₃ | ~4.30 | Quartet (q) | 2H | ~7.1 | Methylene protons are deshielded by the adjacent oxygen atom. Split by the three CH₃ protons (n=3, so 3+1=4 lines).[4] |

| (d) | Pyrazole H-3 | ~7.90 | Singlet (s) | 1H | N/A | Aromatic proton. Typically, long-range coupling (⁴J) in pyrazoles is very small (<1 Hz) and often not resolved, appearing as a singlet.[6][7] |

| (e) | Pyrazole H-5 | ~8.10 | Singlet (s) | 1H | N/A | Aromatic proton, deshielded relative to H-3 due to the anisotropic effect of the adjacent N-methyl group and the ester functionality. Appears as a singlet for the same reason as H-3. |

Experimental Protocol: A Self-Validating System

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. The methodology described below is designed as a self-validating system, where the expected outcome is confirmed by the synergy of all spectral parameters.

Part A: Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9] For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio.[10]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds due to its good dissolving power and minimal spectral overlap. Ensure the solvent is of high purity to avoid extraneous peaks.[11][12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the spectrometer's coil.[10][11]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved peaks; any solid particulates will degrade spectral quality by interfering with the magnetic field homogeneity.[8][10]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[9]

-

Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at precisely 0.00 ppm.[8] Alternatively, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used for referencing.[12]

Part B: Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual "shimming" to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp lineshapes.[11]

-

Acquisition Parameters: Utilize standard ¹H acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans to improve the signal-to-noise ratio.

Part C: Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.[13][14]

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and aligned vertically.[14]

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.[14][15]

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[14]

-

Integration: Integrate the signals to determine the relative areas under each peak. Calibrate the integration of one distinct peak (e.g., a singlet) to its known proton count (e.g., 3H for the N-CH₃ group) to determine the proton count for all other signals.

Figure 2: Experimental & Analytical Workflow

Conclusion: An Integrated Approach to Structural Verification

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The characteristic triplet and quartet of the ethyl group, the sharp singlet of the N-methyl group, and the distinct singlets of the two pyrazole protons, all appearing at their predicted chemical shifts and with the correct 3:3:2:1:1 integration ratio, collectively offer unambiguous confirmation of the compound's identity. This guide demonstrates that a combination of theoretical understanding, meticulous experimental technique, and systematic data analysis forms a robust and trustworthy system for the structural characterization of novel pyrazole derivatives, a critical capability in the landscape of modern drug discovery and development.

References

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Sample Preparation. University of California, Riverside. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central. [Link]

-

NMR Data Processing. eMagRes. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. [Link]

-

NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]

-

Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

A theoretical study of multinuclear coupling constants in pyrazoles. Semantic Scholar. [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NMR Data Processing and Interpretation. Creative Biostructure. [Link]

-

Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

-

ethyl 1H-pyrazole-4-carboxylate. PubChem. [Link]

-